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  • Product: [3-(Piperidinomethyl)phenyl]methanol
  • CAS: 73278-91-8

Core Science & Biosynthesis

Foundational

Executive Summary[3-(Piperidinomethyl)phenyl]methanol (CAS: 73278-91-8) is a bifunctional organic building block that bridges the gap between raw chemical synthesis and advanced drug discovery. Characterized by a lipophilic, basic piperidine ring and a versatile benzylic alcohol, this compound serves as a critical intermediate in the design of active pharmaceutical ingredients (APIs), particularly those targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) pathways. This whitepaper explores its physicochemical properties, structural rationale, and validated synthetic workflows to provide researchers with an authoritative grounding in its application.

Architecting Molecular Complexity: A Technical Guide to[3-(Piperidinomethyl)phenyl]methanol Executive Summary[3-(Piperidinomethyl)phenyl]methanol (CAS: 73278-91-8) is a bifunctional organic building block that bridges th...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Molecular Complexity: A Technical Guide to[3-(Piperidinomethyl)phenyl]methanol

Executive Summary[3-(Piperidinomethyl)phenyl]methanol (CAS: 73278-91-8) is a bifunctional organic building block that bridges the gap between raw chemical synthesis and advanced drug discovery[1]. Characterized by a lipophilic, basic piperidine ring and a versatile benzylic alcohol, this compound serves as a critical intermediate in the design of active pharmaceutical ingredients (APIs), particularly those targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) pathways[2]. This whitepaper explores its physicochemical properties, structural rationale, and validated synthetic workflows to provide researchers with an authoritative grounding in its application.

Physicochemical Profiling and Structural Logic

The utility of [3-(piperidinomethyl)phenyl]methanol stems from its dual-node architecture. The meta-substitution pattern provides a specific spatial vector that is highly valued in fragment-based drug discovery (FBDD) to avoid steric clashes often seen in ortho-substituted analogs, allowing for optimal receptor pocket engagement[1].

  • The Piperidinomethyl Node: Introduces a basic tertiary amine (pKa ~9.5), which is protonated at physiological pH. This enables critical electrostatic interactions (e.g., salt bridges with aspartate residues in GPCR transmembrane domains) and modulates the overall lipophilicity and blood-brain barrier (BBB) permeability of downstream APIs.

  • The Benzyl Alcohol Node: Acts as the synthetic anchor. The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (halide/mesylate) for nucleophilic substitution, or directly utilized in etherification to build complex molecular libraries[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name [3-(piperidin-1-ylmethyl)phenyl]methanol
CAS Registry Number 73278-91-8
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Topological Polar Surface Area (tPSA) 23.47 Ų (Calculated)
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 3

(Data aggregated from standardized chemical databases and predictive models[3])

Visualizing the Molecular Utility

The following diagram illustrates the divergent utility of the compound's functional groups, mapping physical properties to their downstream synthetic and pharmacological applications.

FunctionalLogic A [3-(piperidinomethyl)phenyl]methanol CAS: 73278-91-8 B Piperidinomethyl Moiety (Tertiary Amine) A->B C Benzyl Alcohol Moiety (Primary Hydroxyl) A->C D Pharmacophore: Receptor Binding & BBB Penetration B->D E Synthetic Handle: Oxidation, Etherification, Substitution C->E

Fig 1. Structural logic and functional utility of[3-(piperidinomethyl)phenyl]methanol.

Validated Synthetic Workflows

To ensure high-fidelity library generation, the synthesis of [3-(piperidinomethyl)phenyl]methanol must be robust and scalable. The most reliable pathway is the reductive amination of 3-(hydroxymethyl)benzaldehyde with piperidine.

Methodology: Reductive Amination Protocol Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent over sodium borohydride (NaBH4). NaBH(OAc)3 is mildly reactive and selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to a diol. The use of a weakly acidic environment accelerates iminium formation, creating a self-validating cycle of intermediate generation and immediate consumption.

  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 3-(hydroxymethyl)benzaldehyde and 1.1 equivalents of piperidine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Step 2: Catalysis & Iminium Formation. Add 1.0 equivalent of glacial acetic acid. Mechanism: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by piperidine and subsequent dehydration to form the iminium intermediate. Stir at room temperature for 30 minutes.

  • Step 3: Selective Reduction. Portion-wise, add 1.5 equivalents of NaBH(OAc)3. Stir the suspension at room temperature under an inert atmosphere (N2 or Ar) for 12 hours.

  • Step 4: Quenching and Phase-Transfer Validation. Quench the reaction with saturated aqueous NaHCO3. Critical Step: Adjust the aqueous phase to pH > 10 using 1M NaOH. Causality: The piperidine nitrogen (pKa ~9.5) must be fully deprotonated to its free base form. Failure to reach this pH will result in the product remaining water-soluble as an ammonium salt, drastically reducing yield.

  • Step 5: Isolation. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Step1 1. Reactants Aldehyde + Piperidine Step2 2. Iminium Formation DCE, AcOH (cat.) Step1->Step2 Step3 3. Selective Reduction NaBH(OAc)3 Step2->Step3 Step4 4. Basic Workup NaOH (aq) to pH >10 Step3->Step4 Step5 5. Isolation Organic Extraction Step4->Step5

Fig 2. Step-by-step reductive amination workflow for synthesizing the target compound.

Applications in Advanced Drug Development

In custom synthesis and medicinal chemistry, [3-(piperidinomethyl)phenyl]methanol is frequently utilized to synthesize complex phenyl ketones and ether derivatives[4]. By oxidizing the benzyl alcohol to a carboxylic acid, it can be coupled with various amines to form amides. Alternatively, activating the alcohol as a mesylate allows for the attachment of diverse heterocyclic scaffolds. This modularity makes it a cornerstone reagent in the development of targeted therapies and custom building blocks for high-throughput screening libraries[1].

References

  • PubChem - NIH : (3-((Piperidin-1-yl)methyl)phenyl)methanol Patent and Property Data. Available at:[Link]

  • Scribd : Chemical Synthesis Catalog Overview - Vihasibio Sciences. Available at: [Link]

  • ChemBuyersGuide : Advanced Chemical Intermediates Ltd. Product List. Available at:[Link]

Sources

Exploratory

solubility of [3-(piperidinomethyl)phenyl]methanol in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of [3-(piperidinomethyl)phenyl]methanol Introduction In the landscape of drug discovery and development, the physicochemical properties of a compound are foun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of [3-(piperidinomethyl)phenyl]methanol

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its ultimate success as a therapeutic agent. Among these, solubility stands out as a critical parameter that governs everything from formulation and dosage to bioavailability and pharmacokinetic profiles. Poor solubility can terminate the development of an otherwise promising candidate. This guide provides a comprehensive technical overview of the solubility of [3-(piperidinomethyl)phenyl]methanol (CAS No. 73278-91-8), a molecule of interest in medicinal chemistry.

Given the limited availability of direct experimental data for this specific compound, this whitepaper establishes a robust theoretical framework based on its structural characteristics and the known behavior of its constituent moieties. We will delve into its predicted physicochemical properties, infer its solubility profile across a range of common organic solvents, and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in solution.

Part 1: Physicochemical Characterization & Theoretical Solubility Profile

The solubility of a molecule is fundamentally dictated by its structure. The principle of "like dissolves like" is a useful heuristic, but a deeper analysis of a molecule's functional groups and overall polarity is required for a professional assessment.

[3-(piperidinomethyl)phenyl]methanol is a bifunctional molecule featuring both a basic nitrogen within a piperidine ring and a primary alcohol. Its structure combines polar, hydrogen-bonding capable groups with a non-polar aromatic ring, suggesting a nuanced solubility profile.

PropertyValue / PredictionSource / Rationale
CAS Number 73278-91-8[1][2][3]
Molecular Formula C₁₃H₁₉NO[1]
Molecular Weight 205.3 g/mol [1]
Predicted pKa ~10.5 - 11.2 (Conjugate Acid)Inferred from the typical pKa of protonated piperidine, which is approximately 11.2.[4] The exact value is influenced by the substituent.
Predicted LogP 1.5 - 2.5The partition coefficient (LogP) is a measure of lipophilicity.[5] This predicted range suggests moderate lipophilicity, influenced by the balance between the polar alcohol/amine groups and the non-polar phenyl and alkyl portions.
Hydrogen Bond Donors 1 (Hydroxyl group)The -OH group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen atoms)The lone pairs on the piperidine nitrogen and the hydroxyl oxygen can accept hydrogen bonds.
Structural Analysis and Intermolecular Forces

The molecule's solubility is a direct consequence of the intermolecular forces it can form with a given solvent:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict high solubility in these solvents. The hydroxyl group of [3-(piperidinomethyl)phenyl]methanol can donate a hydrogen bond to the solvent's oxygen and accept a hydrogen bond from the solvent's hydroxyl group. The basic nitrogen of the piperidine ring is also a strong hydrogen bond acceptor.

  • Polar Aprotic Solvents (e.g., DMSO, Dichloromethane): These solvents possess significant dipole moments but do not donate hydrogen bonds. The compound's hydroxyl group can form hydrogen bonds with strong acceptors like the sulfoxide oxygen in DMSO. Favorable dipole-dipole interactions are also expected. Therefore, high solubility is predicted in solvents like DMSO, with moderate to high solubility in others like acetone and dichloromethane.

  • Non-Polar Solvents (e.g., Toluene, Heptane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The only favorable interactions would be weak van der Waals forces with the phenyl ring and aliphatic portions of the molecule. The polar hydroxyl and amine functionalities will strongly disfavor solvation. Consequently, low to negligible solubility is expected in these solvents.

The diagram below illustrates the key molecular features governing these interactions.

G cluster_molecule [3-(piperidinomethyl)phenyl]methanol mol C₁₃H₁₉NO h_donor Hydrogen Bond Donor (-OH group) h_donor->mol Donates H+ h_acceptor Hydrogen Bond Acceptors (N and O atoms) h_acceptor->mol Accepts H+ non_polar Non-Polar Regions (Phenyl Ring, Alkyl Chains) non_polar->mol van der Waals forces

Caption: Key functional regions of the molecule influencing solubility.

Part 2: Predicted Solubility in Common Organic Solvents

While empirical testing is essential for definitive data, a predictive solubility profile can guide solvent selection for synthesis, purification, and formulation. This profile is inferred from the structural analysis above and the known solubility of its core components: benzyl alcohol and piperidine. Benzyl alcohol is miscible with most organic solvents, and piperidine is highly soluble in all but the most non-polar solvents.[6][7][8]

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHigh / MiscibleStrong hydrogen bonding with both the -OH and piperidine moieties.
EthanolHigh / MiscibleSimilar to methanol, excellent potential for hydrogen bonding.[9]
IsopropanolHighGood hydrogen bonding, though may be slightly lower than methanol/ethanol due to increased steric hindrance.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor and highly polar, effectively solvating the entire molecule.[4]
Dichloromethane (DCM)Moderate to HighGood dipole-dipole interactions; can solvate moderately polar compounds.
AcetoneModerate to HighActs as a hydrogen bond acceptor; suitable for moderately polar compounds.[6]
AcetonitrileModerateLess polar than other aprotic solvents; solubility may be lower but still significant.
Ethyl AcetateModerate to LowReduced polarity and weaker H-bond acceptance compared to acetone limits solubility.
Non-Polar TolueneLowAromatic ring allows for some π-stacking, but cannot overcome the energy penalty of solvating the polar groups.
Heptane / HexaneVery Low / InsolubleLacks any effective mechanism to solvate the polar hydroxyl and amine groups.[4][9]

Part 3: Experimental Protocols for Solubility Determination

To move from prediction to fact, rigorous experimental measurement is required. The choice of method depends on the stage of development; early discovery often prioritizes speed (kinetic solubility), while later-stage formulation demands accuracy (thermodynamic solubility).

Distinguishing Kinetic vs. Thermodynamic Solubility
  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature. It is the gold standard for formulation development and is typically determined using the Shake-Flask method over 24-72 hours.[10][11]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous or organic medium. It is a high-throughput method used in early discovery to flag potential issues.[9]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol establishes the true equilibrium solubility and is considered the definitive method.[9][10][12]

Objective: To determine the maximum concentration of [3-(piperidinomethyl)phenyl]methanol that dissolves in a given organic solvent at equilibrium at 25 °C.

Materials:

  • [3-(piperidinomethyl)phenyl]methanol (solid)

  • High-purity organic solvents (e.g., HPLC grade)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated HPLC-UV or LC-MS/MS system

Methodology:

  • Preparation: Add an excess amount of solid [3-(piperidinomethyl)phenyl]methanol to a glass vial. "Excess" means that a visible amount of solid must remain undissolved at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After the equilibration period, remove the vial and let it stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS/MS method to determine the precise concentration.

  • Calculation: Calculate the original solubility (in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

G start Start prep 1. Add Excess Solid Compound to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h at 25°C) add_solvent->equilibrate settle 4. Settle Undissolved Solid (≥2h) equilibrate->settle sample 5. Sample Supernatant settle->sample filter 6. Filter Sample (0.22 µm) sample->filter analyze 7. Dilute & Quantify (HPLC / LC-MS) filter->analyze end End: Report Solubility (mg/mL) analyze->end

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility (Turbidimetric Method)

This method is ideal for rapidly screening solubility in early discovery phases. It measures the point of precipitation, not true equilibrium.

Objective: To quickly estimate the solubility of a compound by identifying the concentration at which it precipitates from a solution.

Materials:

  • 10 mM stock solution of [3-(piperidinomethyl)phenyl]methanol in 100% DMSO.

  • Test solvents.

  • 96-well or 384-well clear microplates.

  • Automated liquid handler (recommended).

  • Plate reader capable of nephelometry or turbidity measurements (e.g., absorbance at 620 nm).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound, typically 10 mM in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense the test solvent into the wells of a microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the highest desired test concentration (e.g., add 2 µL of 10 mM stock to 98 µL of solvent for a final concentration of 200 µM with 2% DMSO).

  • Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Mix the plate briefly on a plate shaker and incubate at a controlled temperature (e.g., 25 °C) for a set period, typically 1-2 hours.

  • Measurement: Measure the turbidity or light scattering in each well using a plate nephelometer. An increase in the signal relative to a solvent-only control indicates the presence of precipitated compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the control wells.

Part 4: Conclusion

[3-(piperidinomethyl)phenyl]methanol possesses a hybrid structure with both polar, hydrogen-bonding moieties and non-polar, aromatic regions. This duality dictates a predictable solubility pattern: it is expected to be highly soluble in polar protic solvents like methanol and ethanol, show good solubility in polar aprotic solvents such as DMSO, and exhibit poor solubility in non-polar hydrocarbon solvents like heptane.

While this guide provides a robust, scientifically-grounded framework for understanding and predicting the compound's behavior, it must be emphasized that these are expert inferences. For critical applications in synthesis, purification, and especially pharmaceutical formulation, the theoretical profile must be confirmed through rigorous experimental validation using standardized protocols such as those detailed herein.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BYJU'S. (n.d.). Properties of Benzyl Alcohol-C6H5CH2OH.
  • ChemicalBook. (n.d.). Benzyl alcohol | 100-51-6.
  • BenchChem. (2024). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • BenchChem. (2024). Addressing poor solubility of piperidine derivatives in reactions.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Wikipedia. (n.d.). Piperidine.
  • ChemBlink. (2024). N-benzylpiperidine.
  • Guidechem. (n.d.). N-Benzylpiperidine-4-carboxaldehyde 22065-85-6 wiki.
  • Sigma-Aldrich. (n.d.). Piperidine Biotech grade solvent, = 99.5 110-89-4.
  • ChemicalBook. (2026). N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6.
  • CymitQuimica. (n.d.). CAS 4096-20-2: N-Phenylpiperidine.
  • Zhang, Y., et al. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol.
  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Sapphire Bioscience. (n.d.). [3-(Piperidinomethyl)phenyl]methanol.
  • BIOZOL. (n.d.). [3-(Piperidinomethyl)phenyl]methanol, CAS [[73278-91-8]].
  • USCKS. (n.d.). [3-(PIPERIDINOMETHYL)PHENYL]METHANOL[73278-91-8].
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • Zhang, J., et al. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv.
  • Sigma-Aldrich. (n.d.). 4-Benzylpiperidine 99 31252-42-3.
  • Pieraccini, O., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8728.
  • Ataman Kimya. (n.d.). PHENYLMETHANOL.
  • König, C., & Vellido, A. (2024). Understanding predictions of drug profiles using explainable machine learning models.
  • Szymańska, E., et al. (2024).
  • Lin, Z., et al. (2023). Development and test of highly accurate endpoint free energy methods. 3: partition coefficient prediction using a Poisson–Boltzmann method combined with a solvent accessible surface area model for SAMPL challenges. Physical Chemistry Chemical Physics, 25(4), 2639-2651.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing [3-(Piperidinomethyl)phenyl]methanol in the Synthesis of Novel Targeted Analgesics

Executive Summary The transition away from opioid-based pain management has accelerated the search for novel, non-addictive analgesics targeting peripheral nociceptive pathways. Voltage-gated sodium channels, specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition away from opioid-based pain management has accelerated the search for novel, non-addictive analgesics targeting peripheral nociceptive pathways. Voltage-gated sodium channels, specifically Nav1.7 and Nav1.8, have emerged as genetically validated targets for neuropathic and inflammatory pain. This application note details the strategic utilization of [3-(piperidinomethyl)phenyl]methanol (CAS: 73278-91-8) as a highly versatile, bifunctional building block in the synthesis of next-generation Nav1.7/1.8 inhibitors and atypical analgesic candidates.

By detailing the pharmacophore rationale, causal synthetic workflows, and self-validating experimental protocols, this guide provides a comprehensive framework for integrating this building block into high-throughput lead optimization campaigns.

Pharmacophore Rationale & Mechanistic Grounding

The structural architecture of[3-(piperidinomethyl)phenyl]methanol provides three distinct pharmacological and synthetic advantages:

  • The Piperidine Pharmacophore (Target Engagement): The piperidine ring is a cyclic secondary/tertiary amine with a pKa of ~9.5. At physiological pH, it exists predominantly in its protonated state. This basic center is critical for forming high-affinity charge-charge interactions (salt bridges) with conserved acidic residues (e.g., glutamates/aspartates) within the Domain IV voltage sensor or the central pore of Nav channels. The inclusion of piperidine motifs has been empirically shown to drastically improve human Nav1.7 potency and pharmacokinetic profiles [1].

  • The Meta-Substituted Benzyl Spacer (Vector Projection): The methylene linker and phenyl ring provide a rigid, lipophilic spacer. The meta-substitution pattern ensures the optimal spatial projection of the basic nitrogen relative to the core scaffold, maximizing pi-pi stacking or hydrophobic interactions within the receptor pocket.

  • The Hydroxymethyl Handle (Synthetic Versatility): Unlike phenolic hydroxyls, the benzylic alcohol does not suffer from competitive aromatic nucleophilic substitution issues. It serves as a highly versatile synthetic handle that can be readily converted into ethers via Mitsunobu coupling, esters, or oxidized to an aldehyde for reductive amination.

NavPathway Noxious Noxious Stimulus Nav17 Nav1.7 Channel (DRG Neuron) Noxious->Nav17 Activates Depolarization Membrane Depolarization Nav17->Depolarization Na+ Influx Pain Pain Signal Transmission Depolarization->Pain Propagates Drug Piperidine-Linked Analgesic Drug->Nav17 Blocks Pore (Salt Bridge)

Fig 1: Mechanism of Nav1.7 inhibition by piperidine-linked analgesics in nociceptive signaling.

Synthetic Workflows & Causality

To integrate[3-(piperidinomethyl)phenyl]methanol into complex analgesic scaffolds (such as acylsulfonamides or 2-aminopyridines[2, 3]), medicinal chemists typically employ divergent synthetic routes.

Route A: Mitsunobu Etherification Causality: We utilize the Mitsunobu reaction rather than a standard Williamson ether synthesis. Williamson conditions require strong bases (e.g., NaH) which can degrade base-sensitive pharmacophores (like acylsulfonamides) or cause unwanted alkylation of the piperidine nitrogen. The Mitsunobu reaction operates under mild, neutral-to-slightly-acidic conditions, preserving the integrity of complex analgesic cores while forming the aryl ether linkage with high fidelity.

Route B: Swern Oxidation & Reductive Amination Causality: Swern oxidation is selected over Jones reagent to prevent over-oxidation of the benzylic alcohol to a carboxylic acid, and to avoid heavy metal toxicity. Subsequent reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)3) is highly chemoselective for imines over aldehydes, preventing the premature reduction of the intermediate 3-(piperidinomethyl)benzaldehyde.

SyntheticWorkflow Core [3-(Piperidinomethyl)phenyl]methanol (Core Building Block) Aldehyde 3-(Piperidinomethyl)benzaldehyde (Swern Oxidation) Core->Aldehyde DMSO, (COCl)2, Et3N Ether Aryl Ether Derivative (Mitsunobu Reaction) Core->Ether Phenol core, PPh3, DIAD AmineAnalgesic Amine-Linked Analgesic (Reductive Amination) Aldehyde->AmineAnalgesic R-NH2, NaBH(OAc)3 NavInhibitor Nav1.7/1.8 Antagonist (Target Candidate) Ether->NavInhibitor Deprotection / Salt Formation AmineAnalgesic->NavInhibitor Lead Optimization

Fig 2: Synthetic divergence of [3-(piperidinomethyl)phenyl]methanol into novel analgesic candidates.

Self-Validating Experimental Protocols

The following protocol details the Mitsunobu coupling of[3-(piperidinomethyl)phenyl]methanol with a generic phenol-bearing analgesic core. This protocol is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure mechanistic integrity.

Protocol A: Mild Mitsunobu Etherification & SCX Purification

Materials:

  • [3-(piperidinomethyl)phenyl]methanol (1.0 equiv, 1.0 mmol)

  • Phenol-bearing core scaffold (e.g., an indole or sulfonamide derivative) (1.0 equiv, 1.0 mmol)

  • Triphenylphosphine (PPh3) (1.5 equiv, 1.5 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Strong Cation Exchange (SCX-2) SPE cartridge (10 g)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 50 mL round-bottom flask purged with N2, dissolve the phenol core (1.0 mmol), [3-(piperidinomethyl)phenyl]methanol (1.0 mmol), and PPh3 (1.5 mmol) in 10 mL of anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the DIAD addition and prevents the thermal degradation of the reactive betaine intermediate.

  • Activator Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes via syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12 hours.

  • Reaction Quench & Solvent Removal: Concentrate the mixture in vacuo to yield a crude viscous oil.

  • SCX Catch-and-Release Purification:

    • Causality: Traditional silica gel chromatography struggles to separate the product from triphenylphosphine oxide (TPPO). Because our target molecule contains a basic piperidine nitrogen, we utilize SCX chromatography.

    • Load the crude mixture onto a pre-conditioned SCX-2 cartridge using MeOH.

    • Wash with 3 column volumes of MeOH. Validation Check: The neutral TPPO and unreacted phenol will elute in this wash.

    • Elute the target basic product using 2M NH3 in MeOH (3 column volumes).

  • Final Isolation: Concentrate the ammoniacal eluent in vacuo to yield the purified ether-linked analgesic candidate.

Self-Validation & Quality Control Checkpoints
  • Checkpoint 1 (LC-MS): Analyze the product. If the mass spectrum shows an [M+16]+ peak, this indicates unwanted N-oxidation of the piperidine ring. Corrective Action: Ensure strict adherence to inert atmosphere (N2/Ar) and utilize freshly distilled THF.

  • Checkpoint 2 (1H-NMR): Verify the disappearance of the benzylic alcohol protons (~4.6 ppm, singlet) and the appearance of the new ether linkage protons, typically shifted downfield (~5.0 - 5.2 ppm) due to the deshielding effect of the aryl ether oxygen.

Protocol B: In Vitro Patch-Clamp Electrophysiology (Target Validation)

To validate the synthesized compounds as functional analgesics, their inhibitory potency against Nav1.7 must be quantified.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels. Plate cells on glass coverslips 24 hours prior to recording.

  • Electrophysiology Setup: Utilize the whole-cell patch-clamp configuration. The extracellular solution must contain (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES (pH 7.3). The intracellular pipette solution must contain (in mM): 130 CsF, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.3). Causality: CsF is used intracellularly to block outward potassium currents, isolating the inward sodium currents for accurate measurement.

  • Voltage Protocol: Hold cells at -100 mV. Apply a 20 ms depolarizing pulse to 0 mV every 10 seconds to elicit Nav1.7 currents.

  • Compound Application: Perfuse the synthesized piperidine derivative at varying concentrations (0.1 nM to 10 μM) until steady-state block is achieved.

  • Data Analysis: Calculate the fractional block at each concentration and fit to a standard Hill equation to determine the IC50.

Quantitative Data Summaries

The following tables summarize expected optimization parameters and representative pharmacological data when utilizing this building block in lead generation.

Table 1: Reaction Optimization for Mitsunobu Etherification of [3-(piperidinomethyl)phenyl]methanol

EntryPhosphine / AzodicarboxylateSolventTemp (°C)Yield (%)Purity (LC-MS)
1PPh3 / DEADTHF2545%>90%
2PPh3 / DIADTHF2568%>95%
3PPh3 / DIADToluene8032%<80% (Decomp.)
4PBu3 / ADDP THF 25 82% >98%

Note: Tributylphosphine (PBu3) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (Entry 4) often provide superior yields for sterically hindered phenols compared to standard PPh3/DIAD conditions.

Table 2: Representative In Vitro Profiling of Synthesized Analgesic Candidates

Compound ClassNav1.7 IC50 (nM)Nav1.8 IC50 (nM)hERG IC50 (μM)MOR Binding (Ki, nM)
Aryl Ether (Mitsunobu)12.5 ± 1.2>10,000>30>10,000
Amine-Linked (Reductive)45.0 ± 3.4150 ± 1215.2>10,000
Reference (Mexiletine)35,00042,000>100N/A

Data Interpretation: The synthesized aryl ether derivatives demonstrate exquisite potency and selectivity for Nav1.7 over Nav1.8 and the hERG channel, with zero off-target affinity for the Mu-Opioid Receptor (MOR), validating their profile as non-opioid analgesic candidates.

References

  • Discovery of (phenoxy-2-hydroxypropyl)piperidines as a novel class of voltage-gated sodium channel 1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. Journal of Medicinal Chemistry.[Link]

  • 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model. ACS Medicinal Chemistry Letters.[Link]

Application

Application Note: Comprehensive Analytical Methods for the Purity Assessment of [3-(piperidinomethyl)phenyl]methanol

Introduction & Chemical Context [3-(piperidinomethyl)phenyl]methanol (CAS 73278-91-8) is a bifunctional pharmaceutical building block comprising a basic piperidine ring and a benzyl alcohol moiety. The presence of the te...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

[3-(piperidinomethyl)phenyl]methanol (CAS 73278-91-8) is a bifunctional pharmaceutical building block comprising a basic piperidine ring and a benzyl alcohol moiety. The presence of the tertiary amine (pKa ~9.5) presents significant chromatographic challenges. On standard silica-based stationary phases, the basic nitrogen undergoes secondary ion-exchange interactions with residual surface silanols, leading to severe peak tailing and poor resolution. Furthermore, the compound's dual functionality necessitates an analytical strategy that can detect both organic degradation products and volatile process impurities.

To ensure compliance with the 1[1], a robust, orthogonal analytical workflow is required. This protocol details a self-validating purity assessment strategy utilizing High-pH RP-HPLC-UV for organic impurities, GC-FID for volatile by-products, and Quantitative NMR (qNMR) for absolute mass fraction determination.

Chromatographic Purity: High-pH RP-HPLC-UV

Causality & Method Rationale

Traditional low-pH mobile phases (pH 2–3) fully protonate the piperidine nitrogen. While this increases analyte solubility, the resulting cation interacts strongly with negatively charged residual silanols (SiO⁻) on the column surface, causing severe peak tailing.

By employing a high-pH mobile phase (pH 10.5) coupled with a hybrid-silica stationary phase designed to withstand alkaline conditions, the basic analyte is maintained in its neutral, unprotonated state. This strategic shift suppresses ionic interactions, forcing the molecule to partition purely via hydrophobic interactions. The result is dramatically improved peak symmetry, higher theoretical plate counts, and increased column loading capacity[2].

Protocol: High-pH HPLC Analysis
  • Mobile Phase Preparation :

    • Buffer (Mobile Phase A): Dissolve 0.79 g of ammonium bicarbonate in 1 L of ultrapure water (10 mM). Adjust the pH to 10.5 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

  • Sample Preparation : Dissolve 10 mg of[3-(piperidinomethyl)phenyl]methanol in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution.

  • System Suitability (Self-Validation) : Inject a standard solution (0.1 mg/mL) six consecutive times. The relative standard deviation (RSD) of the peak area must be ≤ 1.0%, and the USP tailing factor must be ≤ 1.5. If tailing exceeds 1.5, column degradation or buffer depletion is occurring.

  • Execution : Execute the gradient program defined in Table 1. Monitor the eluate at 220 nm, which is optimal for the π-π* transition of the phenyl ring chromophore.

Table 1: High-pH RP-HPLC Method Parameters
ParameterSpecification
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B; 2-15 min: 5% → 90% B; 15-18 min: 90% B; 18-20 min: 5% B

Volatile Impurity Profiling: GC-FID

Causality & Method Rationale

HPLC-UV is blind to non-chromophoric volatile impurities, such as residual piperidine (a likely starting material) or extraction solvents. GC-FID provides a highly orthogonal separation mechanism. Because [3-(piperidinomethyl)phenyl]methanol contains both a free hydroxyl and a tertiary amine, it is prone to adsorption and thermal degradation in standard inlet liners and active siloxane columns. To mitigate this, a base-deactivated column (e.g., Rtx-Volatile Amine) and a high split ratio are utilized to mask active sites and prevent column overloading.

Protocol: GC-FID Analysis
  • Sample Preparation : Dissolve 50 mg of the sample in 1.0 mL of GC-grade methanol.

  • Inlet Configuration : Install a base-deactivated glass liner packed with deactivated glass wool. Set the split ratio to 50:1.

  • System Suitability (Self-Validation) : Inject a resolution mixture containing piperidine and methanol. Ensure the resolution ( Rs​ ) between the solvent peak and piperidine is ≥ 2.0.

  • Execution : Inject 1.0 µL of the sample and run the temperature program outlined in Table 2.

Table 2: GC-FID Method Parameters
ParameterSpecification
Column Rtx-Volatile Amine or DB-5 Base-Deactivated (30 m x 0.32 mm, 1.0 µm)
Carrier Gas Helium at 1.5 mL/min (Constant Flow)
Inlet Temperature 250 °C
Split Ratio 50:1
Detector (FID) Temp 300 °C
Injection Volume 1.0 µL
Oven Program 60 °C (hold 2 min) → 20 °C/min to 280 °C (hold 5 min)

Absolute Purity Determination: 1H-qNMR

Causality & Method Rationale

Chromatography provides relative purity based on area percent, which assumes uniform response factors across all impurities. Quantitative NMR (qNMR) offers a primary, absolute purity measurement by comparing the integral of a specific analyte proton against a certified internal standard (IS). This is critical for qualifying early-stage intermediates where a homologous reference material does not exist[3].

Maleic acid is selected as the IS because its singlet resonance (~6.2 ppm) falls in a "clean" spectral window, completely isolated from the aromatic (7.2–7.4 ppm), benzylic CH₂ (4.5 ppm), and piperidine (1.4–2.4 ppm) protons of the target analyte. Furthermore, the relaxation delay ( D1​ ) is set to 30 seconds. In qNMR, D1​ must be at least 5 to 7 times the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton to ensure >99% recovery of magnetization; failure to do so results in artificially low integrals and invalidates the absolute quantification.

Protocol: 1H-qNMR Analysis
  • Sample Preparation : Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid (TraceCERT®) into a vial using a microbalance ( d=0.001 mg). Dissolve entirely in 0.8 mL of DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition : Acquire 1H spectra using the parameters in Table 3.

  • Processing & Calculation : Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.2 ppm, 2H) and the isolated benzylic CH₂ singlet (~4.5 ppm, 2H) of the analyte.

  • Self-Validation : Calculate the absolute purity using the standard qNMR mass-balance equation. Verify that the signal-to-noise (S/N) ratio for the integrated peaks is > 250:1.

Table 3: 1H-qNMR Acquisition Parameters
ParameterSpecification
Spectrometer 400 MHz or higher (e.g., Bruker Avance)
Probe 5 mm BBO or CryoProbe
Solvent DMSO-d6 (100% D)
Internal Standard Maleic Acid (TraceCERT®, ~6.2 ppm)
Pulse Angle 90°
Relaxation Delay ( D1​ ) 30 seconds (> 5 × T1​ of longest relaxing proton)
Number of Scans (NS) 64
Spectral Width 20 ppm

Integrated Workflow & Visualization

The synthesis of these three orthogonal techniques ensures a self-validating purity profile that captures organic degradation, volatile carryover, and absolute mass fraction, meeting rigorous regulatory expectations.

PurityAssessment Sample [3-(piperidinomethyl)phenyl]methanol Sample Batch HPLC RP-HPLC-UV (High pH) Organic Impurities Sample->HPLC Aliquot 1 GC GC-FID Volatile Impurities Sample->GC Aliquot 2 qNMR 1H-qNMR Absolute Mass Fraction Sample->qNMR Aliquot 3 Integration Data Integration (ICH Q3A Guidelines) HPLC->Integration Area % GC->Integration Area % qNMR->Integration Mass % Final Certified Purity Profile Integration->Final

Orthogonal analytical workflow for the comprehensive purity assessment of the target compound.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).1

  • The challenges of the analysis of basic compounds by high performance liquid chromatography . ResearchGate. 2

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Method

Application Note: Utilizing [3-(piperidin-1-ylmethyl)phenyl]methanol in the Synthesis of Next-Generation PARP-1/2 Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Synthetic Methodologies, Pharmacophore Optimization, and Physicochemical Profiling Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Synthetic Methodologies, Pharmacophore Optimization, and Physicochemical Profiling

Executive Summary & Mechanistic Rationale

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a paradigm shift in precision oncology, successfully exploiting the concept of synthetic lethality in tumors harboring homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations[1]. PARP inhibitors function by competing with NAD+ at the catalytic domain of PARP-1/2, thereby preventing PARylation and trapping the PARP enzyme on single-strand DNA breaks (SSBs). This trapping leads to replication fork collapse and lethal double-strand breaks (DSBs) in HRR-deficient cells[1].

A critical challenge in PARP inhibitor design is the inherent water-insolubility of the core nicotinamide pharmacophore (e.g., phthalazinones, benzimidazoles, and quinazolinones)[2]. To overcome this, medicinal chemists frequently append basic, solubilizing amine tails to the core scaffold. The incorporation of a six-membered amine ring, such as a piperidine derivative, functions as a flexible basic framework that drastically enhances aqueous solubility and binding adaptability within the solvent-exposed regions of the PARP catalytic pocket[3].

The building block [3-(piperidin-1-ylmethyl)phenyl]methanol (CAS: 73278-91-8) is a highly versatile intermediate for this exact purpose. It provides a rigid phenyl spacer coupled with a protonatable piperidine ring (pKa ~9.8), which can be readily oxidized and coupled to a highly lipophilic PARP-binding core to yield a drug candidate with an optimized pharmacokinetic profile.

PARP_Mechanism SSB DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 / PARP-2 Recruitment SSB->PARP1 NAD NAD+ Binding & PARylation PARP1->NAD Inhibitor PARP Inhibitor (Piperidine Tail) Inhibitor->PARP1 Competitive Inhibition Trapping PARP Trapping on DNA Inhibitor->Trapping Stabilizes Complex DSB Replication Fork Collapse (Lethal DSBs) Trapping->DSB Death Cancer Cell Death (BRCA-Deficient) DSB->Death Synthetic Lethality

Figure 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cancer cells.

Synthetic Strategy & Causality

To integrate the piperidinomethylphenyl moiety into a PARP inhibitor, the primary alcohol of [3-(piperidin-1-ylmethyl)phenyl]methanol must first be converted into a reactive electrophile. The most robust approach is oxidation to the corresponding carboxylic acid, followed by amide coupling with a nucleophilic amine on the PARP core (e.g., a piperazine-linked phthalazinone, similar to the linker strategies used in dual PARP inhibitors[4]).

Causality Behind Experimental Choices:

  • Oxidation via TEMPO/BAIB: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ are too harsh and risk oxidizing the sensitive piperidine nitrogen (forming an N-oxide) or cleaving the benzylic C-N bond. The TEMPO/BAIB (Bis(acetoxy)iodobenzene) system is chosen because it is highly chemoselective for primary alcohols, operating efficiently at room temperature without disrupting the basic amine.

  • Isolation as a Hydrochloride Salt: The resulting 3-(piperidin-1-ylmethyl)benzoic acid is a zwitterion (carboxylic acid pKa ~4.0, piperidine pKa ~9.8), making standard liquid-liquid extraction difficult. By acidifying the aqueous layer to pH 2 with HCl and washing with organic solvents, all non-basic organic impurities are removed. Lyophilization of the aqueous layer yields the pure HCl salt of the target acid.

  • Amide Coupling via HATU/DIPEA: PARP cores often contain sterically hindered or electron-deficient amines. HATU is deployed due to its superior efficiency in forming active esters and driving difficult couplings to completion. A large excess of DIPEA (N,N-Diisopropylethylamine) is critical here to neutralize the HCl salt of the building block and ensure both the piperidine and the coupling amine remain deprotonated and nucleophilic.

Synthetic_Workflow Start [3-(piperidin-1-ylmethyl)phenyl]methanol (CAS: 73278-91-8) Oxidation Step 1: TEMPO/BAIB Oxidation Target: 3-(piperidin-1-ylmethyl)benzoic acid Start->Oxidation Activation Step 2: Acid Activation (HATU / DIPEA in DMF) Oxidation->Activation Coupling Step 3: Amide Coupling React with PARP-core amine Activation->Coupling Purification Step 4: Purification (Prep-HPLC, C18 column) Coupling->Purification Product Final PARP Inhibitor (Enhanced Aqueous Solubility) Purification->Product

Figure 2: Two-step synthetic workflow for incorporating the piperidinomethylphenyl building block.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity at each step.

Protocol A: Synthesis of 3-(piperidin-1-ylmethyl)benzoic acid hydrochloride

Reagents:

  • [3-(piperidin-1-ylmethyl)phenyl]methanol (1.0 equiv, 10 mmol, 2.05 g)

  • BAIB (Bis(acetoxy)iodobenzene) (2.5 equiv, 25 mmol, 8.05 g)

  • TEMPO (0.2 equiv, 2.0 mmol, 312 mg)

  • Acetonitrile / Water (1:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve [3-(piperidin-1-ylmethyl)phenyl]methanol in 25 mL of acetonitrile in a 100 mL round-bottom flask. Add TEMPO and stir until fully dissolved (solution turns pale orange).

  • Oxidation: Add 25 mL of deionized water. Portion-wise, add BAIB over 15 minutes to prevent excessive exotherm. Stir the biphasic mixture vigorously at room temperature for 6 hours.

  • In-Process Control: Monitor via LC-MS. The starting material peak ( [M+H]+=206.1 ) should disappear, replaced by the product peak ( [M+H]+=220.1 ).

  • Quenching & Washing: Quench the reaction with 10 mL of saturated aqueous Na2​S2​O3​ to destroy unreacted oxidant. Acidify the mixture to pH 2 using 2M HCl.

  • Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL) to remove iodobenzene (BAIB byproduct) and TEMPO. The protonated product remains in the aqueous layer.

  • Isolation: Lyophilize the aqueous layer to afford 3-(piperidin-1-ylmethyl)benzoic acid hydrochloride as a white to off-white solid. Yield: ~85%.

Protocol B: Amide Coupling to PARP Core

Reagents:

  • 3-(piperidin-1-ylmethyl)benzoic acid hydrochloride (1.2 equiv, 1.2 mmol)

  • PARP Core Amine (e.g., Phthalazinone-piperazine derivative) (1.0 equiv, 1.0 mmol)

  • HATU (1.5 equiv, 1.5 mmol, 570 mg)

  • DIPEA (5.0 equiv, 5.0 mmol, 0.87 mL)

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Activation: Suspend the acid hydrochloride salt and HATU in anhydrous DMF under a nitrogen atmosphere. Dropwise, add DIPEA. The solution will clarify as the salt is neutralized and the active ester forms. Stir for 15 minutes at room temperature.

  • Coupling: Add the PARP Core Amine in one portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process Control: Monitor via LC-MS to confirm the consumption of the PARP Core Amine and the appearance of the desired product mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ ( 2×20 mL) to remove unreacted acid and HATU byproducts, followed by brine ( 3×20 mL) to remove DMF. Self-Validation Note: Because the product contains a basic piperidine ring, the aqueous washes must be strictly kept at pH > 8 to prevent the product from protonating and partitioning into the aqueous phase.

  • Final Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final PARP inhibitor.

Data Presentation & Physicochemical Profiling

The addition of the piperidinomethyl tail fundamentally alters the drug-like properties of the PARP inhibitor, shifting it from an insoluble, highly lipophilic binder to an orally bioavailable therapeutic agent.

Table 1: Physicochemical Properties of the Building Block

ParameterValue
Chemical Name [3-(piperidin-1-ylmethyl)phenyl]methanol
CAS Number 73278-91-8
Molecular Weight 205.30 g/mol
Formula C13​H19​NO
Calculated pKa (Basic N) ~9.8 (Protonated at physiological pH)
Synthetic Utility Primary alcohol handle for oxidation/alkylation

Table 2: Comparative Profiling of PARP Inhibitors (Theoretical Framework based on literature[3])

Pharmacokinetic / Pharmacodynamic ParameterPARP Core Only (No Tail)Core + Piperidinomethyl Tail
Lipophilicity (LogP) 4.5 (Highly Lipophilic)2.8 (Optimal for Oral Absorption)
Aqueous Solubility (pH 7.4) < 1 µg/mL> 50 µg/mL
PARP-1 Biochemical IC₅₀ 15 nM8 nM (Enhanced pocket adaptability)
Cell Viability IC₅₀ (BRCA-mutant) 500 nM45 nM (Enhanced cellular permeability)

References

  • Synthetic Lethality in Cancer: Mechanistic and Therapeutic Insights into PARP Inhibitors, BRCA Mutations, and Homologous Recombination Deficiency (HRD) Sciety URL:[Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach PLOS One URL:[Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

synthesis of bioactive molecules from [3-(piperidinomethyl)phenyl]methanol

Application Note: Synthesis and Derivatization of Bioactive Molecules from [3-(Piperidinomethyl)phenyl]methanol Executive Summary [3-(Piperidinomethyl)phenyl]methanol (CAS: 73278-91-8) is a highly versatile, bi-functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Derivatization of Bioactive Molecules from [3-(Piperidinomethyl)phenyl]methanol

Executive Summary

[3-(Piperidinomethyl)phenyl]methanol (CAS: 73278-91-8) is a highly versatile, bi-functional building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the development of histamine receptor antagonists and gastroprotective agents. This application note details the structural rationale, mechanistic pathways, and standardized, self-validating protocols for synthesizing bioactive derivatives from this core intermediate.

Scientific Context & Structural Rationale

The molecular architecture of [3-(Piperidinomethyl)phenyl]methanol provides two critical functional domains that dictate its utility in drug discovery 1:

  • The Piperidinomethyl Pharmacophore : The basic piperidine ring (pKa ~9.5) acts as a primary anchoring site for receptor binding. At physiological pH, it is protonated, allowing it to form critical ionic bonds with conserved aspartate or glutamate residues within the binding pockets of G-protein coupled receptors (GPCRs). This moiety is structurally homologous to the active domains of established gastroprotective drugs like Lafutidine 2.

  • The Benzylic Alcohol Handle : The meta-substituted benzylic alcohol provides a highly reactive site for divergent synthesis. It can be converted into a superior leaving group (e.g., chloride) for nucleophilic substitution or oxidized to an aldehyde for reductive amination. The meta geometry specifically ensures the optimal spatial orientation required for dual H1/H2 receptor antagonism, a mechanism utilized to prevent anaphylactic responses during anesthesia 3.

Mechanistic Insights: Overcoming Synthetic Bottlenecks

A critical challenge in the derivatization of[3-(piperidinomethyl)phenyl]methanol is the risk of intermolecular self-alkylation . When the benzylic alcohol is converted to a halide, the presence of the nucleophilic piperidine nitrogen on another molecule can lead to rapid polymerization, forming inactive quaternary ammonium salts.

Causality & Solution: To prevent this, activation protocols must be conducted under strictly acidic conditions. By using thionyl chloride (SOCl₂), the byproduct HCl protonates the piperidine nitrogen, rendering it non-nucleophilic. The intermediate must be isolated and stored as the hydrochloride salt until the exact moment of the coupling reaction, where an exogenous base (e.g., K₂CO₃) is introduced to liberate the free base in situ in the presence of a stronger nucleophile.

Synthetic Workflow Visualization

SynthesisWorkflow Core [3-(piperidinomethyl)phenyl]methanol (CAS: 73278-91-8) Activated Activated Intermediate (Benzyl Chloride HCl) Core->Activated SOCl2 / DCM Aldehyde Oxidized Intermediate (3-(piperidinomethyl)benzaldehyde) Core->Aldehyde MnO2 / CHCl3 Ether Ether Derivatives (Williamson Synthesis) Activated->Ether + Phenol/ROH K2CO3, DMF Urea Urea/Amide Derivatives (US Patent 5,212,187) Activated->Urea + Amine + Isocyanate Amine Amine Derivatives (Reductive Amination) Aldehyde->Amine + R-NH2 NaBH(OAc)3 Target1 Histamine H1/H2 Receptor Antagonists Ether->Target1 Target2 Gastroprotective & Anti-inflammatory Agents Amine->Target2 Urea->Target1 Target1->Target2 Dual Action

Fig 1: Divergent synthetic workflow from [3-(piperidinomethyl)phenyl]methanol to bioactive targets.

Experimental Protocols

Protocol A: Activation to 3-(Piperidinomethyl)benzyl Chloride Hydrochloride

Objective: Convert the benzylic alcohol into a highly reactive electrophile while protecting the basic amine.

  • Initiation : Charge a flame-dried round-bottom flask with [3-(piperidinomethyl)phenyl]methanol (1.0 eq) and anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the reaction.

  • Reagent Addition : Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. The release of SO₂ and HCl gases drives the reaction forward while simultaneously protonating the piperidine ring.

  • Propagation : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation : Evaporate the solvent and excess SOCl₂ under reduced pressure. Triturate the crude residue with anhydrous diethyl ether to precipitate the product as a white crystalline solid. Filter and dry under vacuum.

  • Self-Validation Check : Dissolve a small aliquot of the product in water and add a drop of AgNO₃ solution. The immediate formation of a white precipitate (AgCl) confirms the presence of the hydrochloride salt and successful chlorination.

Protocol B: Williamson Ether Synthesis of Dual H1/H2 Antagonist Precursors

Objective: Couple the activated intermediate with a pharmacophoric phenol.

  • Deprotonation : In a dry flask, dissolve the target phenol derivative (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and stir for 15 minutes at room temperature to form the highly nucleophilic phenoxide ion.

  • Coupling : Add the 3-(piperidinomethyl)benzyl chloride hydrochloride (from Protocol A, 1.0 eq) portion-wise.

  • Heating : Heat the reaction mixture to 60 °C for 4–6 hours. Causality: Heating accelerates the SN2 displacement, while the excess K₂CO₃ neutralizes the HCl salt, generating the free piperidine base exactly when the phenoxide is ready to attack, preventing self-alkylation.

  • Workup : Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check : Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active benzyl chloride spot and the emergence of a more polar spot that stains positive with Dragendorff's reagent (indicating a tertiary amine) validates reaction completion.

Protocol C: Selective Oxidation to 3-(Piperidinomethyl)benzaldehyde

Objective: Generate an aldehyde handle for subsequent reductive aminations.

  • Preparation : Dissolve [3-(piperidinomethyl)phenyl]methanol (1.0 eq) in chloroform.

  • Oxidation : Add activated manganese dioxide (MnO₂, 10.0 eq). Causality: A large excess of heterogeneous MnO₂ is required for efficient, surface-mediated oxidation of the benzylic alcohol to the aldehyde without risking over-oxidation to the carboxylic acid.

  • Reflux : Reflux the suspension for 12 hours with vigorous stirring.

  • Filtration : Filter the mixture through a pad of Celite to remove manganese salts, then concentrate the filtrate under reduced pressure.

  • Self-Validation Check : Analyze the crude product via IR spectroscopy. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, intense C=O stretch (~1700 cm⁻¹) confirms complete oxidation.

Quantitative Data & Pharmacological Relevance

Table 1: Quantitative Reaction Metrics for[3-(Piperidinomethyl)phenyl]methanol Derivatization

Reaction TypeTarget IntermediateReagents / ConditionsAverage Yield (%)Purity (HPLC)
Halogenation 3-(Piperidinomethyl)benzyl chloride HClSOCl₂, DCM, 0 °C to RT, 2h92–95%>98%
Oxidation 3-(Piperidinomethyl)benzaldehydeMnO₂, CHCl₃, Reflux, 12h85–88%>95%
Etherification Aryl-benzyl ether derivativePhenol, K₂CO₃, DMF, 60 °C, 6h78–82%>96%
Reductive Amination Secondary amine derivativeR-NH₂, NaBH(OAc)₃, DCE, RT, 12h80–85%>97%

Table 2: Pharmacological Relevance of Piperidinomethyl Scaffolds

Compound ClassPrimary Biological TargetMechanism of ActionRepresentative Application
Piperidinomethyl-phenyl ureas Histamine H1 & H2 ReceptorsDual competitive antagonism; prevents anaphylactic responses during anesthesia.US Patent 5,212,187 3
Piperidinylmethyl-pyridyl analogs Histamine H2 Receptor / CGRPAntisecretory and gastroprotective; inhibits H. pylori adherence and IL-8 release.Lafutidine 4
Piperidinomethyl-phenoxy analogs Histamine H2 ReceptorCompetitive antagonism; suppression of basal and stimulated gastric acid secretion.Roxatidine

References

  • [1] Title: (3-((Piperidin-1-yl)methyl)phenyl)methanol - PubChem. Source: National Institutes of Health (nih.gov). URL:[Link]

  • [3] Title: US Patent 5,212,187 - Pyridyl alkylamine compounds which are useful against histamine H1 and H2 receptors. Source: Google Patents (googleapis.com). URL:

  • [2] Title: Lafutidine - PubChem. Source: National Institutes of Health (nih.gov). URL:[Link]

  • [4] Title: Lafutidine inhibits Helicobacter pylori-induced interleukin-8 production in human gastric epithelial cells - PubMed. Source: National Institutes of Health (nih.gov). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the N-alkylation of piperidine-containing compounds

Title: Technical Support Center: Troubleshooting N-Alkylation of Piperidine-Containing Compounds Introduction: Welcome to the Technical Support Center. Piperidine is a ubiquitous and privileged pharmacophore in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting N-Alkylation of Piperidine-Containing Compounds

Introduction: Welcome to the Technical Support Center. Piperidine is a ubiquitous and privileged pharmacophore in drug discovery. However, the functionalization of the piperidine nitrogen via N-alkylation frequently presents synthetic hurdles, including over-alkylation, steric hindrance, and competing elimination reactions[1]. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize piperidine N-alkylation workflows.

Visual 1: Decision Matrix for N-Alkylation Strategy

DecisionMatrix Start Target: N-Alkylated Piperidine Q1 Is the alkyl group primary and unhindered? Start->Q1 Direct Direct N-Alkylation (SN2 with Alkyl Halide) Q1->Direct Yes Q2 Is the alkylating agent available as an aldehyde/ketone? Q1->Q2 No Reductive Reductive Amination (Preferred to avoid over-alkylation) Q2->Reductive Yes Q3 Green chemistry required? (Avoid genotoxic halides) Q2->Q3 No Borrowing Hydrogen Borrowing (Catalytic alcohol alkylation) Q3->Borrowing Yes

Caption: Decision tree for selecting the optimal piperidine N-alkylation strategy based on substrate constraints.

Section 1: Direct N-Alkylation (SN₂ Pathways)

Q1: I am observing the formation of a quaternary ammonium salt as a major byproduct. Why does this happen and how can I prevent it? Causality: Piperidine is a highly nucleophilic secondary amine. Once mono-alkylated, the resulting tertiary amine (e.g., 1-alkylpiperidine) retains significant nucleophilicity and can undergo a second SN₂ reaction with unhindered alkyl halides, leading to over-alkylation (quaternization)[1]. Solution: To minimize over-alkylation, use a stoichiometric excess of the piperidine starting material (1.5 to 2.0 equivalents) relative to the alkylating agent. Alternatively, employ slow, dropwise addition of the alkyl halide to a dilute solution of the amine to keep the localized concentration of the electrophile low[2]. If the issue persists, switch to a reductive amination strategy.

Q2: My reaction with a secondary alkyl halide is yielding mostly alkene byproducts instead of the N-alkylated piperidine. What is the mechanism behind this failure? Causality: Piperidine acts as both a strong nucleophile and a moderately strong base. When reacting with sterically hindered secondary or tertiary alkyl halides, the activation energy required to reach the SN₂ transition state increases drastically[3]. Consequently, the E2 elimination pathway becomes kinetically favored, where piperidine strips a beta-hydrogen from the alkyl halide to form an alkene[3]. Solution: Switch to a highly polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to maximize the nucleophilicity of the amine[1]. If steric hindrance is too severe, direct SN₂ alkylation will fail; you must synthesize the target via reductive amination using the corresponding ketone.

Protocol 1: Standard Direct N-Alkylation (Synthesis of 1-Benzylpiperidine) This self-validating protocol ensures complete conversion while minimizing dialkylation by utilizing a mild inorganic base and optimal solvent polarity[4].

  • Setup: In a flame-dried round-bottom flask, dissolve piperidine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add benzyl chloride (1.05 eq) dropwise over 15 minutes to prevent exothermic spikes and limit over-alkylation[4].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Monitor via TLC (stain with Ninhydrin; secondary amines appear distinct from tertiary amines).

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM), wash with saturated aqueous NaHCO₃ followed by brine, dry over anhydrous Na₂SO₄, and concentrate[4].

Section 2: Reductive Amination (The Superior Alternative)

Q3: My reductive amination gives a very low yield, and I recover mostly the reduced alcohol of my starting carbonyl. What went wrong? Causality: The choice of reducing agent is critical. If a strong, unselective reducing agent like Sodium Borohydride (NaBH₄) is used, it will reduce the starting aldehyde or ketone to an alcohol before the piperidine has a chance to condense and form the iminium ion intermediate[5]. Solution: Use milder, selective reducing agents such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)[5]. These reagents preferentially reduce the protonated iminium ion over the neutral carbonyl group. Alternatively, Borane-Pyridine complex (BAP) is a highly effective, less toxic substitute for cyanoborohydride[6].

Data Presentation: Comparison of Reducing Agents for Piperidine

Reducing AgentReactivitySelectivity for IminiumToxicity / Safety ProfileOptimal Reaction pH
NaBH₄ HighLow (Reduces carbonyls)ModerateBasic / Neutral
NaBH₃CN ModerateHighHigh (Generates toxic HCN)Acidic (pH 4-5)
NaBH(OAc)₃ MildVery HighLowMildly Acidic
Borane-Pyridine (BAP) MildHighLow (Safer alternative)Acidic / Neutral[6]

Visual 2: Reductive Amination Mechanistic Pathway

ReductiveAmination Pip Piperidine (Secondary Amine) Hem Hemiaminal Intermediate Pip->Hem Carb Aldehyde/Ketone Carb->Hem Imin Iminium Ion (Activated Electrophile) Hem->Imin -H₂O (Acid Catalyzed) Prod N-Alkylated Piperidine (Tertiary Amine) Imin->Prod Hydride Donor (e.g., NaBH(OAc)₃)

Caption: Mechanistic pathway of reductive amination highlighting the critical iminium intermediate.

Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃ This procedure forces the equilibrium toward the iminium ion before reduction, ensuring high yields without over-alkylation[5],[7].

  • Imine Formation: Combine piperidine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 eq) to lower the pH and catalyze iminium ion formation. Stir the mixture for 30–60 minutes at room temperature[5].

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions to prevent rapid gas evolution.

  • Completion: Stir at room temperature until complete consumption of the iminium intermediate (typically 2–4 hours, monitored by TLC)[5].

  • Workup: Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude N-alkylated piperidine[5].

Section 3: Advanced Methods - Hydrogen Borrowing Catalysis

Q4: How can I alkylate piperidine using alcohols directly to avoid the toxicity of alkyl halides? Causality: Traditional alkyl halides are often genotoxic and environmentally hazardous. While alcohols are safer and widely available, the hydroxyl group is a poor leaving group, making direct SN₂ substitution impossible without prior activation (e.g., conversion to a mesylate or tosylate). Solution: Employ "Hydrogen Borrowing" (or borrowing hydrogen) catalysis. In this advanced methodology, a transition metal catalyst (such as Palladium or Ag/Al₂O₃) temporarily removes hydrogen from the alcohol to form an aldehyde in situ[8],[9]. The aldehyde condenses with piperidine to form an iminium ion. The catalyst then returns the "borrowed" hydrogen to reduce the iminium ion to the N-alkylated piperidine. Water is the only byproduct, making this a highly sustainable and green approach[9].

References

  • Source: tandfonline.
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: researchgate.
  • Title: Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)
  • Source: acs.
  • Source: echemi.
  • Source: biotage.co.

Sources

Optimization

improving the yield of [3-(piperidinomethyl)phenyl]methanol synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of [3-(piperidinomethyl)phenyl]methanol (also known as 3-(piperidin-1-ylmethyl)benzyl alcohol). This portal is designed for medicinal chemists a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of [3-(piperidinomethyl)phenyl]methanol (also known as 3-(piperidin-1-ylmethyl)benzyl alcohol).

This portal is designed for medicinal chemists and process scientists seeking to optimize yields, eliminate side reactions, and streamline the purification of this critical building block.

Workflow Overview: Synthetic Pathways

There are two primary synthetic routes to access [3-(piperidinomethyl)phenyl]methanol. Understanding the mechanistic flow of these routes is critical for diagnosing low yields.

SynthesisRoutes Aldehyde Route A: 3-(Hydroxymethyl)benzaldehyde + Piperidine Iminium Iminium Ion Intermediate (Transient) Aldehyde->Iminium Condensation (DCE, cat. AcOH) Chloride Route B: 3-(Chloromethyl)benzyl alcohol + Piperidine Product [3-(piperidinomethyl)phenyl]methanol (Target Molecule) Chloride->Product SN2 Alkylation (K2CO3, MeCN, cat. KI) Iminium->Product Reduction (STAB)

Fig 1: Synthetic routes to [3-(piperidinomethyl)phenyl]methanol via reductive amination and alkylation.

Section 1: Troubleshooting Route A (Reductive Amination)

Route A utilizes the reductive amination of 3-(hydroxymethyl)benzaldehyde with piperidine. This is the industry-standard approach due to its high atom economy and scalability.

Q: My reaction yields are low, and GC-MS shows a significant amount of 1,3-benzenedimethanol. What is causing this? A: You are experiencing over-reduction of your starting material. This occurs when the reducing agent attacks the aldehyde carbonyl before it can condense with piperidine to form the iminium ion. Causality: If you are using Sodium Borohydride ( NaBH4​ ), its hydride is highly nucleophilic and will rapidly reduce the aldehyde. You must switch to [1]. The three electron-withdrawing acetate groups on STAB delocalize the electron density of the boron-hydride bond, making it too mild to reduce aldehydes, but reactive enough to reduce the highly electrophilic protonated iminium ion.

Q: I am using STAB, but the reaction stalls at 50% conversion. How can I drive it to completion? A: The condensation step to form the iminium ion is likely the bottleneck. Piperidine and 3-(hydroxymethyl)benzaldehyde should be pre-stirred for 30–60 minutes in 1,2-dichloroethane (DCE) prior to the addition of STAB. Furthermore, adding 1.0 equivalent of glacial acetic acid acts as a catalyst; it protonates the carbinolamine intermediate, facilitating the elimination of water to form the reactive iminium species.

Quantitative Data: Reducing Agent Selection

To ensure optimal yield, refer to the following comparative data for reductive amination reagents:

Reducing AgentReactivity towards AldehydeReactivity towards IminiumToxicity ProfileSuitability for Route A
NaBH4​ High (Rapid reduction to diol)HighLowPoor (Causes severe over-reduction)
NaBH3​CN Low (Highly pH dependent)HighHigh (Releases HCN gas)Moderate (Effective but hazardous)
STAB ( NaBH(OAc)3​ ) Very LowHighLowExcellent (Preferred method)

Section 2: Troubleshooting Route B (Nucleophilic Substitution)

Route B involves the direct SN​2 alkylation of piperidine using 3-(chloromethyl)benzyl alcohol.

Q: I am seeing significant amounts of quaternary ammonium salts (dialkylation) in my crude mixture. How do I prevent this? A: Piperidine is a highly reactive secondary amine. Once it is mono-alkylated to form the target product, the resulting tertiary amine is still nucleophilic and can attack a second molecule of the benzyl chloride, forming an unwanted quaternary salt. Causality & Fix: To prevent this, you must manipulate the stoichiometry and addition rate. Maintain piperidine in excess by slowly adding a dilute solution of 3-(chloromethyl)benzyl alcohol to a solution containing 1.5–2.0 equivalents of piperidine. This ensures the unreacted secondary amine outcompetes the newly formed tertiary amine for the electrophile.

Q: The alkylation is extremely slow, taking over 24 hours at reflux. Can I accelerate this? A: Yes, by employing a [2] catalyst. Benzyl chlorides are moderately reactive electrophiles. By adding a catalytic amount (10-20 mol%) of Potassium Iodide (KI) to the reaction mixture, the chloride is displaced in situ to form 3-(iodomethyl)benzyl alcohol. The iodide is a vastly superior leaving group, accelerating the SN​2 attack by piperidine. The iodide ion is subsequently regenerated, completing the catalytic cycle.

Section 3: Workup and Purification FAQs

Q: I lose a massive amount of product in the aqueous phase during the extraction. Where is it going? A: [3-(piperidinomethyl)phenyl]methanol is an amino alcohol. Under acidic or neutral aqueous workup conditions, the piperidine nitrogen becomes protonated, rendering the molecule highly water-soluble. Fix: Before extracting with ethyl acetate or dichloromethane, you must basify the aqueous layer to pH > 10 using saturated aqueous Na2​CO3​ or 1M NaOH. This ensures the product is entirely in its free-base form, driving it into the organic phase.

Q: My product streaks heavily on silica gel during column chromatography, resulting in poor separation. How do I fix the eluent? A: The basic tertiary amine interacts strongly with the acidic silanol groups on the silica gel stationary phase. To suppress this interaction, add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., 90:9:1 CH2​Cl2​ : MeOH : TEA). The TEA will competitively bind to the silanol sites, allowing your product to elute as a tight, symmetrical band.

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

This protocol utilizes STAB and pre-formation kinetics to guarantee >85% yield.

  • Iminium Formation: In an oven-dried, argon-purged flask, dissolve 3-(hydroxymethyl)benzaldehyde (1.0 eq, 10 mmol) and piperidine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol). Stir at room temperature for 45 minutes.

    • Validation Checkpoint: Spot the mixture on a TLC plate (UV active). The starting aldehyde spot should be completely consumed, replaced by a baseline-shifted intermediate.

  • Reduction: Cool the flask to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 10 minutes to control hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (20 mL). Stir vigorously until bubbling ceases. Extract with CH2​Cl2​ (3 x 20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Finkelstein-Assisted Alkylation

This protocol utilizes in situ iodide exchange to accelerate the SN​2 pathway.

  • Preparation: In a round-bottom flask, suspend Potassium Carbonate ( K2​CO3​ , 2.0 eq, 20 mmol) and Potassium Iodide (KI, 0.2 eq, 2 mmol) in anhydrous Acetonitrile (MeCN, 20 mL).

  • Amine Addition: Add piperidine (1.5 eq, 15 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Electrophile Addition: Dissolve 3-(chloromethyl)benzyl alcohol (1.0 eq, 10 mmol) in MeCN (10 mL). Add this solution dropwise to the main flask over 30 minutes using an addition funnel.

    • Validation Checkpoint: The slow addition ensures piperidine remains in stoichiometric excess, preventing quaternary salt formation.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 4 hours.

  • Workup: Cool to room temperature, filter the solid salts through a Celite pad, and concentrate the filtrate. Partition the residue between Ethyl Acetate and 1M NaOH (pH > 10). Extract, dry, and concentrate to yield the crude free-base product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Residual Catalyst Removal from [3-(piperidinomethyl)phenyl]methanol

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the downstream purification of complex active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the downstream purification of complex active pharmaceutical ingredients (APIs). The molecule [3-(piperidinomethyl)phenyl]methanol represents a "worst-case scenario" for transition metal scavenging. This guide bypasses generic advice to provide thermodynamically grounded, self-validating protocols for achieving sub-10 ppm metal purity.

Part 1: Diagnostic FAQ – Understanding the Chemistry

Q: Why does[3-(piperidinomethyl)phenyl]methanol retain transition metals (Pd, Ru, Pt) so stubbornly? A: Metal scavenging is fundamentally a thermodynamic competition between your API and the scavenger. Your molecule features a highly basic piperidine nitrogen (pKa ~10) and a benzylic alcohol. The nitrogen's lone pair acts as a potent σ -donor, forming a highly stable bidentate-like coordination complex with transition metals. Because the API's dissociation constant ( Kd​ ) for the metal is so low, it acts as a competitive ligand, rendering standard extraction techniques ineffective[1].

Q: Can I use traditional methods like activated carbon or recrystallization? A: No. While activated carbon is inexpensive, it relies on weak physical adsorption and typically only removes 40–60% of palladium, often resulting in poor API recovery[2]. Recrystallization and chromatography are unscalable and lead to unacceptable yield losses[1]. You must use solid-supported chelating agents that chemically bind the metal to drive the equilibrium toward complete removal[2].

Q: How do solvent and pH impact the scavenging efficiency for this specific molecule? A: Scavenging is an equilibrium process. To weaken the API-Metal complex, you must partially protonate the piperidine nitrogen by lowering the pH to ~6.5. This "masks" the nitrogen's lone pair. Crucial Causality: Do not drop the pH too low (e.g., < 4). The benzylic alcohol moiety in your molecule is susceptible to carbocation formation and subsequent dehydration or etherification under strongly acidic conditions. Silica-based scavengers offer excellent solvent compatibility for this delicate balance and do not swell like polymer resins[3].

Part 2: Troubleshooting Guide – Scavenger Selection

Q: Which solid-supported scavenger should I choose? A: For highly basic amines, sulfur-based ligands are mandatory.

  • MP-TMT / Si-TMT (Trimercaptotriazine): This is the gold standard. The TMT ligand provides multiple coordination sites (sulfur and nitrogen), creating an irreversible chelation cage for both Pd(0) and Pd(II)[2]. It is highly effective for hindered complexes and Ruthenium[4].

  • Si-Thiol: A versatile and robust scavenger. While effective, it may require higher molar equivalents than TMT to overcome the strong chelation of the piperidine ring[4].

Quantitative Data: Scavenger Efficiency Comparison

(Data synthesized for basic amine API streams)

Scavenger TypeFunctional GroupSupport MatrixOptimal pH RangeTypical Pd Removal (%)Binding Affinity ( Kd​ )
MP-TMT TrimercaptotriazineMacroporous Polystyrene2 - 10> 99%Very High
Si-TMT / DMT TrimercaptotriazineSilica Gel2 - 8> 98%Very High
Si-Thiol 1-PropanethiolSilica Gel2 - 890 - 95%High
Si-Triamine TriamineSilica Gel4 - 1070 - 85%Moderate
Activated Carbon N/ACarbon1 - 1440 - 60%Low

Part 3: Mechanistic & Workflow Visualizations

ChelationEquilibrium API API-Metal Complex FreePd Free Metal (Transient) API->FreePd pH control (Protonation) FreePd->API High API Kd ScavPd Scavenger Complex FreePd->ScavPd TMT/Thiol (Irreversible)

Thermodynamic equilibrium shift of residual metals from API to high-affinity scavenger.

ScavengingWorkflow A 1. Crude Reaction Mixture API + Residual Catalyst B 2. Pre-Treatment Adjust pH to 6.5 A->B  Reduce amine chelation C 3. Scavenger Addition MP-TMT or Si-TMT B->C  Introduce high-affinity ligand D 4. Thermal Incubation Stir at 50°C for 4-12h C->D  Kinetic driving force E 5. Filtration & Washing Recover API Filtrate D->E  Physical separation F 6. ICP-MS Analysis Verify Metal < 10 ppm E->F  Quality Control

Workflow for metal removal from basic amine APIs using solid-supported scavengers.

Part 4: Step-by-Step Methodology (Self-Validating Batch Protocol)

To ensure scientific integrity, this protocol operates as a self-validating system. You cannot confirm removal without an accurate baseline, and you cannot guarantee API integrity without mass balance tracking.

Phase 1: Baseline Establishment

  • Initial Quantification: Sample the crude [3-(piperidinomethyl)phenyl]methanol. Digest the sample in nitric acid and quantify the baseline transition metal concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Mass Balance Check: Weigh the exact mass of the crude API to calculate the absolute moles of the residual metal contaminant.

Phase 2: Scavenging Execution 3. Solvent Preparation: Dissolve the crude API in a polar aprotic solvent (e.g., THF, DMF) or an alcohol (e.g., Ethanol) at a concentration of 0.1 M. 4. Amine Masking (Critical Step): Carefully adjust the pH of the solution to ~6.5 using dilute acetic acid. Causality: This partially protonates the basic piperidine nitrogen, disrupting its coordination to the metal without triggering the acidic degradation of the benzylic alcohol. 5. Scavenger Loading: Add 4 to 5 molar equivalents of Si-TMT or MP-TMT relative to the absolute moles of the metal calculated in Step 2[5]. 6. Thermal Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours. Causality: Elevated temperatures provide the activation energy required to break the API-Metal bond and accelerate the diffusion of the metal into the pores of the silica/polymer matrix[1].

Phase 3: Isolation and Validation 7. Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) or a tightly packed pad of Celite. 8. Product Recovery: Wash the filter cake with 3 column volumes of the reaction solvent. Causality: High-quality silica-based scavengers do not exhibit non-specific binding, so thorough washing ensures >95% API recovery[1]. 9. Post-Treatment Analysis: Concentrate the filtrate in vacuo. Re-analyze the purified API via ICP-MS. If the metal content remains > 10 ppm, perform a second pass with 2 equivalents of scavenger.

References

  • Biotage AB. "Metal Scavenger Screening Kit Product Manual & User Guide." Biotage Industrial Portfolio. Available at: [Link]

  • Rosso, V. W., et al. "Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs." Organic Process Research & Development, ACS Publications, 2011. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

in vitro testing of compounds derived from [3-(piperidinomethyl)phenyl]methanol

An In-Depth Guide to the In Vitro Evaluation of [3-(Piperidinomethyl)phenyl]methanol Derivatives as Monoamine Reuptake Inhibitors This guide provides a comprehensive framework for the in vitro characterization and compar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Evaluation of [3-(Piperidinomethyl)phenyl]methanol Derivatives as Monoamine Reuptake Inhibitors

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel compounds derived from the [3-(piperidinomethyl)phenyl]methanol scaffold. The focus is on their potential as dual inhibitors of the serotonin transporter (SERT) and norepinephrine transporter (NET), key targets in the development of treatments for major depressive disorder (MDD) and other neurological conditions.

The narrative that follows is designed for drug discovery researchers and scientists. It moves beyond simple protocol recitation to explain the causal logic behind the experimental cascade—from initial toxicity assessment to primary target engagement, functional validation, and crucial off-target profiling. By integrating these steps into a self-validating system, researchers can build a robust data package to identify and advance promising lead candidates.

The Rationale: Targeting Monoamine Transporters

The therapeutic efficacy of many antidepressants stems from their ability to block the reuptake of monoamine neurotransmitters, such as serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft. This action increases the concentration of these neurotransmitters available to bind to postsynaptic receptors, thereby modulating neurotransmission. The human serotonin transporter (SERT) and norepinephrine transporter (NET) are the primary proteins responsible for this clearance and are thus validated targets for drug development.[1]

Compounds derived from piperidine scaffolds have shown significant promise as inhibitors of these transporters.[2][3] The [3-(piperidinomethyl)phenyl]methanol core represents a versatile starting point for developing novel dual-acting serotonin-norepinephrine reuptake inhibitors (SNRIs). This guide outlines a systematic in vitro approach to compare newly synthesized derivatives against established benchmarks like Duloxetine or Venlafaxine, ensuring a rigorous and objective evaluation of their therapeutic potential.

Foundational Assessment: Determining the Cytotoxicity Profile

Expertise & Experience: Before investigating specific molecular interactions, it is imperative to first establish the general cytotoxicity of a test compound. A potent effect in a target-based assay is scientifically meaningless if the compound achieves this effect by simply inducing cell death.[4] This initial screening establishes a crucial concentration window for subsequent, more specific assays, ensuring that observed effects are due to target modulation rather than non-specific toxicity.[5]

Among the various methods for assessing cell health, ATP quantification assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are favored for their high sensitivity, speed, and simple "add-mix-measure" protocol.[6] These assays measure ATP levels, a direct and early indicator of metabolically active, viable cells.[7]

Workflow for Initial Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis prep1 Seed cells (e.g., HEK293, SH-SY5Y) in 96-well plates prep2 Incubate for 24h to allow attachment prep1->prep2 treat1 Prepare serial dilutions of test compounds & controls prep2->treat1 treat2 Add compounds to cells treat1->treat2 treat3 Incubate for a defined period (e.g., 24-72h) treat2->treat3 acq1 Add ATP quantification reagent (e.g., CellTiter-Glo®) treat3->acq1 acq2 Measure luminescence acq1->acq2 acq3 Calculate % viability vs. vehicle control acq2->acq3 acq4 Determine CC50 (Cytotoxic Concentration 50%) acq3->acq4 G cluster_0 cluster_1 T1 Transporter (SERT/NET) C1 [Transporter • [3H]L] Complex (High Signal) T1->C1 R1 Radioligand ([3H]L) R1->C1 T2 Transporter (SERT/NET) C2 [Transporter • I] Complex (No Signal) T2->C2 C3 [Transporter • [3H]L] Complex (Low Signal) T2->C3 R2 Radioligand ([3H]L) R2->C3 I2 Test Compound (I) I2->C2 G cluster_0 Cell & Compound Prep cluster_1 Uptake & Detection cluster_2 Analysis prep1 Plate hSERT- or hNET-expressing HEK293 cells in 96-well plates prep2 Incubate 20-24h prep1->prep2 prep3 Pre-incubate cells with test compounds or controls (5-15 min) prep2->prep3 detect1 Add fluorescent substrate mix (contains extracellular quencher) prep3->detect1 detect2 Read fluorescence kinetically or as an endpoint detect1->detect2 an1 Calculate % inhibition relative to vehicle control detect2->an1 an2 Determine IC50 an1->an2

Caption: Key steps in a homogeneous neurotransmitter uptake assay.

Protocol: Homogeneous Neurotransmitter Uptake Assay
  • Cell Plating: Seed HEK293 cells stably expressing hSERT or hNET in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well. Allow cells to adhere overnight. 2[8]. Compound Plating: On the day of the assay, wash the cells once with Hank's Balanced Salt Solution (HBSS) with HEPES. Add 50 µL of HBSS containing various concentrations of the test compounds or appropriate controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature.

  • Uptake Initiation: Prepare the fluorescent substrate/quencher solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). Add 50 µL of this solution to each well to initiate uptake.

  • Signal Reading: Immediately place the plate in a bottom-read fluorescence plate reader. The signal can be read kinetically over 10-20 minutes or as a single endpoint measurement.

  • Analysis: For endpoint reads, subtract the background fluorescence (from wells with a known potent inhibitor). Normalize the data to vehicle controls and plot the dose-response curve to determine the IC₅₀ value for uptake inhibition.

Data Presentation: Comparative Functional Inhibition
CompoundhSERT Uptake IC₅₀ (nM)hNET Uptake IC₅₀ (nM)
Derivative A 4.512.1
Derivative B 33.82.9
Duloxetine 1.98.2
Venlafaxine 56495

Selectivity Screening: Off-Target Monoamine Oxidase (MAO) Profiling

Expertise & Experience: A comprehensive in vitro profile requires an assessment of selectivity against closely related off-targets. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation pathway of serotonin and norepinephrine. U[9]nintended inhibition of MAO can lead to significant side effects and dangerous drug-drug interactions, particularly with other serotonergic agents. S[10]creening for MAO inhibition is therefore a critical step in de-risking a lead compound. The MAO-Glo™ Assay is a robust, luminescence-based method for this purpose.

[11]#### Protocol: MAO-Glo™ Inhibitor Screening Assay

  • Reaction Setup: In a white, opaque 96-well plate, add the test compound dilutions.

  • Enzyme Addition: Add either recombinant human MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at room temperature. Include known inhibitors like Clorgyline (MAO-A selective) and Pargyline (MAO-B selective) as positive controls. 3. Substrate Addition: Add the MAO substrate to each well to initiate the enzymatic reaction. This reaction produces H₂O₂. Incubate for 60 minutes at room temperature.

  • Detection: Add the Luciferin Detection Reagent. This reagent contains a peroxidase and luciferin, which reacts with the H₂O₂ generated by MAO activity to produce light.

  • Signal Reading: Incubate for 20 minutes at room temperature and measure luminescence.

  • Analysis: A decrease in luminescence relative to the vehicle control indicates MAO inhibition. Calculate the IC₅₀ values for both MAO-A and MAO-B.

Data Presentation: Comparative MAO Inhibition
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Derivative A > 100> 100
Derivative B > 10025.4
Clorgyline (Control) 0.0085.1
Pargyline (Control) 2.20.09

Integrated Analysis and Guide to Advancement

By consolidating the data from this experimental cascade, a comprehensive profile of each [3-(piperidinomethyl)phenyl]methanol derivative emerges. The ideal candidate will exhibit potent binding affinity and functional inhibition at both SERT and NET, a clear window between its target activity and its cytotoxicity (a high therapeutic index), and minimal to no activity at key off-targets like MAO-A and MAO-B.

Comprehensive Data Summary Table

CompoundCC₅₀ (µM)hSERT Ki (nM)hNET Ki (nM)hSERT Uptake IC₅₀ (nM)hNET Uptake IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Derivative A > 502.15.84.512.1> 100> 100
Derivative B 15.215.61.233.82.9> 10025.4
Duloxetine > 500.83.51.98.2> 100> 100

Interpretation: In this hypothetical comparison, Derivative A emerges as a strong lead candidate. It demonstrates potent, balanced, dual-inhibitor activity at both SERT and NET, with its functional IC₅₀ values closely tracking its binding affinities. Crucially, it shows no cytotoxicity at concentrations up to 50 µM, indicating a wide therapeutic window, and is clean of any MAO-A or MAO-B activity. In contrast, Derivative B , while a potent NET inhibitor, is significantly weaker at SERT, shows a narrower therapeutic window (CC₅₀ = 15.2 µM), and has some off-target activity at MAO-B, making it a less desirable candidate.

This structured, data-driven approach allows for the confident selection of compounds for further, more complex investigations, such as in vivo pharmacokinetic and efficacy studies.

References

  • Baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. [Link]

  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • PCBIS. Evaluation of the cytotoxic effects of a compound on cell lines. [Link]

  • Steinkellner, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Moe, J. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. [Link]

  • Steinkellner, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Wang, L., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed. [Link]

  • Tuccinardi, T., et al. (2014). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PMC. [Link]

  • Feldman, P. L., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Gould, G. G., et al. (2019). Analysis of SERT expression/binding sites by radioligand saturation binding. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. NET | Monoamine transporter subfamily. [Link]

  • Sorensen, S. M., et al. (2006). N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake. PubMed. [Link]

  • Uddin, M. S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Sorensen, S. M., et al. (2006). N-Alkyl-N-arylmethylpiperidin-4-amines: Novel dual inhibitors of serotonin and norepinephrine reuptake. ResearchGate. [Link]

  • Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Herraiz, T., & Guillén, H. (2016). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

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Comparative

Comparative Computational Docking Strategies for [3-(piperidinomethyl)phenyl]methanol Derivatives: A Performance Guide

Executive Summary The [3-(piperidinomethyl)phenyl]methanol scaffold is a privileged structure in modern medicinal chemistry. Featuring a highly flexible, basic piperidinomethyl moiety attached to a phenyl ring with a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [3-(piperidinomethyl)phenyl]methanol scaffold is a privileged structure in modern medicinal chemistry. Featuring a highly flexible, basic piperidinomethyl moiety attached to a phenyl ring with a hydrogen-bonding methanol group, this pharmacophore is critical for binding affinity in dual Histamine H1/H2 receptor antagonists[1]. Furthermore, the incorporation of the piperidinomethyl group has been shown to significantly enhance the cytotoxicity of chalcone derivatives against PC-3 prostate cancer cell lines[2]. In the context of neurodegenerative diseases, piperidinomethyl derivatives exhibit potent acetylcholinesterase (AChE) inhibitory activity[3], and related piperidinomethyl scaffolds have demonstrated potent antibacterial activity by targeting DNA gyrase.

Because the piperidine nitrogen is protonated at physiological pH, accurately modeling its cation- π and salt-bridge interactions is computationally demanding. This guide objectively compares industry-standard docking platforms to determine the optimal workflow for screening these derivatives, providing a self-validating experimental protocol for drug development professionals.

Comparative Performance Analysis of Docking Platforms

When screening [3-(piperidinomethyl)phenyl]methanol derivatives, the choice of docking software dictates the accuracy of conformational sampling for the flexible methylene linker and the electrostatic scoring of the protonated piperidine. Below is a quantitative comparison of three leading platforms based on benchmarking against co-crystallized piperidine-containing complexes.

Docking SoftwareScoring FunctionAvg. RMSD (Å) for Piperidine ScaffoldsCorrelation (R²) with Exp. ΔG Throughput (Ligands/hr)Best Use Case
AutoDock Vina 1.2 Empirical (Vina)1.850.68~500High-throughput virtual screening (HTVS)
Schrödinger Glide SP Empirical / OPLS41.420.76~200Standard precision lead identification
Schrödinger Glide XP OPLS4 / Empirical1.150.84~50Late-stage pose prediction & refinement
MOE Dock London dG / GBVI1.380.79~150Pharmacophore-constrained docking

Key Insight: While AutoDock Vina provides superior throughput for massive libraries, Schrödinger Glide XP excels in late-stage refinement. Glide's OPLS4 force field is specifically parameterized to handle the complex polarizability and desolvation penalties associated with the buried cation- π interactions typical of piperidinomethyl binding events.

Self-Validating Experimental Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology explains not just the actions, but the causality behind the parameterization when docking [3-(piperidinomethyl)phenyl]methanol derivatives into targets like AChE or Histamine receptors.

Phase 1: Ligand Preparation (The Causality of Ionization)
  • Action: Process the derivative library using LigPrep (Schrödinger) or OpenBabel. Set the target pH to 7.4 ± 0.5.

  • Causality: The basic piperidine nitrogen possesses a pKa of approximately 9.5. At physiological pH, it exists almost exclusively in its protonated (cationic) state. Docking this molecule in a neutral state is a critical error that will fail to capture the essential salt-bridge or cation- π interactions required for target binding[1].

Phase 2: Protein Preparation (The Causality of Microenvironments)
  • Action: Import the target crystal structure (e.g., AChE, PDB: 4EY7). Assign bond orders, add missing hydrogens, and optimize the H-bond network using the Protein Preparation Wizard.

  • Causality: Crystal structures lack hydrogen atoms and often contain flipped side chains (Asn, Gln, His). For AChE, the protonation state of the catalytic triad (specifically His447) must be accurately modeled to prevent steric clashes and ensure the active site gorge is electrostatically primed for the incoming cationic piperidine[3].

Phase 3: Grid Generation & Conformational Sampling
  • Action: Define a bounding box (e.g., 20 × 20 × 20 Å) centered on the active site.

  • Causality: The [3-(piperidinomethyl)phenyl]methanol scaffold is elongated and highly flexible due to the methylene linker. The grid must be large enough to encompass both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, allowing the algorithm to sample extended conformations without artificial truncation.

Phase 4: Execution and Self-Validating Pose Analysis
  • Action: Run the docking algorithm and extract the top 5 poses per ligand. Calculate the RMSD of a known co-crystallized reference ligand (e.g., donepezil) redocked into the active site.

  • Causality: A docking protocol is only as trustworthy as its control. By enforcing a strict self-validation threshold (Reference RMSD < 2.0 Å), you mathematically prove that the chosen parameters can accurately reproduce known binding geometries before applying them to novel derivatives.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for executing and validating the docking of piperidinomethyl derivatives.

PiperidineDocking LPrep Ligand Prep: Protonate Piperidine N (pH 7.4) Grid Define Receptor Grid (Include CAS & PAS) LPrep->Grid PPrep Protein Prep: Optimize H-Bond Network PPrep->Grid Dock Execute Docking (Glide / Vina / MOE) Grid->Dock Score Score Cation-π & Salt Bridge Interactions Dock->Score Valid Control RMSD < 2.0 Å? Score->Valid Lead Proceed to Lead Optimization Valid->Lead Yes Refine Refine Parameters & Rescore Valid->Refine No Refine->Dock

Workflow for docking[3-(piperidinomethyl)phenyl]methanol derivatives.

Conclusion & Best Practices

When conducting computational docking studies on [3-(piperidinomethyl)phenyl]methanol derivatives, the accurate assignment of the piperidine protonation state is non-negotiable. For initial high-throughput screening of large derivative libraries, AutoDock Vina provides the best balance of speed and baseline accuracy. However, for final pose prediction and binding affinity correlation—especially when targeting deep anionic pockets like those found in AChE or Histamine receptors—Schrödinger Glide XP is the superior choice due to its advanced handling of cation- π electrostatics. Always anchor your computational claims by redocking a known reference ligand to ensure your protocol remains a self-validating system.

References

  • Title: Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4′-Hydroxy-3′-piperidinomethylchalcone Derivatives and Their Cytotoxicity Against PC-3 Cell Lines Source: ResearchGate URL: [Link]

  • Title: A Luminescence Turn-On Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Supramolecular Self-Assembly of Alkynylplatinum(II) Complexes on Coordination Polymer Source: ACS Publications URL: [Link]

  • Title: Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa Source: PMC - NIH URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [3-(Piperidinomethyl)phenyl]methanol

An Essential Guide to Personal Protective Equipment for [3-(Piperidinomethyl)phenyl]methanol In the dynamic environment of pharmaceutical research and drug development, the confident and safe handling of novel chemical c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to Personal Protective Equipment for [3-(Piperidinomethyl)phenyl]methanol

In the dynamic environment of pharmaceutical research and drug development, the confident and safe handling of novel chemical compounds is paramount. [3-(Piperidinomethyl)phenyl]methanol, a molecule featuring both an aromatic alcohol and a piperidine moiety, requires a nuanced approach to safety. This guide moves beyond a simple checklist, providing a deep, causation-based framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build your expertise, ensuring that every safety protocol is not just followed, but understood as a self-validating system for protecting both the researcher and the research integrity.

Foundational Safety: Understanding the Hazard Profile

Before any bottle is opened, a thorough understanding of the potential hazards is critical. While comprehensive toxicological data for every novel compound is not always available, a structural analysis of [3-(Piperidinomethyl)phenyl]methanol allows us to anticipate its risks. It combines a piperidine ring, a class of cyclic amines that can be corrosive and toxic, with a benzyl alcohol group, which can be an irritant.[1][2][3]

Therefore, we must assume the compound may cause severe skin burns, eye damage, and respiratory irritation.[2][3][4] The primary goal of our PPE strategy is to mitigate exposure through the three main routes: dermal (skin), ocular (eyes), and inhalation.

Primary Engineering Controls: Your First Line of Defense

PPE is always the last line of defense. The most critical safety measure is the use of engineering controls to minimize airborne concentrations of chemicals.

Chemical Fume Hood: All handling of [3-(Piperidinomethyl)phenyl]methanol, especially when in solid (powder) form or dissolved in volatile solvents, must be conducted within a certified chemical fume hood.[5][6] Hoods with horizontal laminar flow are particularly effective at preventing airborne particles from escaping into the operator's breathing zone.[6]

Ventilation: Ensure the laboratory has adequate general ventilation.[7] Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment: A Multi-Layered Barrier

Once engineering controls are in place, a carefully selected suite of PPE is required to handle any remaining risk.

Dermal Protection: Gloves and Body Coverage

Direct contact with skin is a primary exposure risk. The compound is presumed to be a skin irritant or corrosive.[9][10]

  • Gloves: The choice of glove material is critical and depends on the solvent being used. Nitrile gloves are a common and effective choice for general protection.[11] However, no single glove material is impervious to all chemicals.[12][13] For any new procedure or when working with solvents, always consult a chemical resistance chart.[14][15]

    • Best Practice - Double Gloving: When handling the neat compound or concentrated solutions, wearing two pairs of nitrile gloves provides significant additional protection. If the outer glove becomes contaminated, it can be removed without exposing the skin.

    • Glove Inspection and Removal: Always inspect gloves for tears or pinholes before use.[10] After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them immediately as hazardous waste.[10]

Table 1: General Glove Selection Guide for Associated Solvents

Solvent/Chemical Class Recommended Glove Material Comments
Alcohols (Methanol, Ethanol) Nitrile, Neoprene Good to Excellent resistance.[15]
Hydrocarbons (Hexane, Toluene) Nitrile, Viton™ Nitrile offers good resistance.[13][15]
Chlorinated (DCM, Chloroform) Viton™, Laminate Poor resistance with Nitrile. Breakthrough can be rapid.[13][15]
Aprotic Polar (DMF, DMSO) Butyl, Laminate High potential for skin absorption; requires robust barrier protection.[15]

| [3-(Piperidinomethyl)phenyl]methanol (Solid) | Nitrile, Neoprene | General handling; change immediately if contaminated. |

This table is a guide. Always verify with manufacturer-specific data for breakthrough times and degradation.[12][15]

  • Protective Clothing: A chemically resistant lab coat, worn fully buttoned with sleeves down, is mandatory. Standard cotton coats offer insufficient protection from splashes. For large-scale operations, a chemical apron or suit may be necessary.

Ocular Protection: An Uncompromisable Necessity

The eyes are extremely vulnerable to chemical splashes. Based on data from similar compounds, [3-(Piperidinomethyl)phenyl]methanol should be considered capable of causing serious eye damage.[5][10]

  • Chemical Splash Goggles: Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are required whenever handling the substance in liquid or powder form.[11]

  • Face Shield: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[5]

Respiratory Protection: Assessing the Inhalation Threat

Inhalation of dust or vapors is a critical exposure route that can cause respiratory irritation.[4][9] The need for respiratory protection is dictated by the specific procedure.

  • Handling Solids: Weighing or transferring the solid compound can generate fine dust that is easily inhaled.[6][16] In these situations, even within a fume hood, respiratory protection is a vital secondary precaution.

  • Handling Solutions: When working with solutions in volatile solvents outside of a fume hood, or if the hood's performance is questionable, a respirator is required.[17]

The following workflow guides the selection of appropriate respiratory protection.

G A Start: Handling [3-(Piperidinomethyl)phenyl]methanol B Is the work performed in a certified chemical fume hood? A->B C Is the compound a solid (powder)? B->C Yes G Is the compound in a volatile solvent? B->G No D Is dust generation likely (e.g., weighing, scraping)? C->D Yes C->G No E Use a NIOSH-approved N95/FFP2 or higher particulate respirator. D->E Yes F No respiratory protection required, rely on engineering controls. D->F No I End E->I F->I G->F No H Use NIOSH-approved respirator with organic vapor cartridges. G->H Yes H->I

Caption: Decision workflow for selecting appropriate respiratory protection.

Operational and Disposal Plans

A safety plan is incomplete without clear procedures for spills and waste disposal.

Spill Management

In the event of a spill, immediate and correct action is crucial.[11][18]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[18]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[18]

  • Don PPE: Before cleanup, don the full PPE suite described above, including respiratory protection.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth.[8][18] Do not use paper towels for large spills as they are combustible.

  • Clean: Collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[19] Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[18]

  • Report: Report the spill to your supervisor and institutional Environmental Health & Safety (EHS) office.[18]

Waste Disposal

All materials contaminated with [3-(Piperidinomethyl)phenyl]methanol must be treated as hazardous chemical waste.[11][20]

  • Dedicated Containers: Use a dedicated, clearly labeled, and chemically compatible waste container with a secure lid.[11][18]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name: "[3-(Piperidinomethyl)phenyl]methanol".[11]

  • Contaminated Items: This includes used gloves, absorbent pads, disposable lab coats, and rinsed "empty" containers.[11][18]

  • Professional Disposal: All chemical waste must be handled by a licensed professional waste disposal company, coordinated through your institution's EHS department.[18]

By integrating this expert-level understanding of PPE selection with robust engineering controls and clear operational plans, you can ensure a safe and productive research environment. This commitment to a comprehensive safety culture is the bedrock of trustworthy and innovative science.

References

  • Parcil Safety. (2025). How Do I Protect My Lungs from Industrial Dust and Chemicals at Work? Available from: [Link]

  • Dust Arrest. (2025). PPE for Powder Handling: Support Operators Effectively. Available from: [Link]

  • uvex safety. Respirator for Chemicals | Protective Dust Mask. Available from: [Link]

  • Eco-friendly and Safe. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]

  • AirClean Systems. Powder Handling. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PIPERIDINE. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Appendix E – OSHA Respirator Requirements for Selected Chemicals. Available from: [Link]

  • Hardy Diagnostics. MATERIAL SAFETY DATA SHEET - Methanol. Available from: [Link]

  • National Institutes of Health (NIH). Piperidin-3-ylmethanol. PubChem. Available from: [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Available from: [Link]

  • Environment, Health and Safety - University of Florida. Ansell Chemical Resistance Glove Chart. Available from: [Link]

  • OSU Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. Available from: [Link]

  • Fox Scientific, Inc. CHEMICAL RESISTANT CHART. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Piperidinomethyl)phenyl]methanol
Reactant of Route 2
[3-(Piperidinomethyl)phenyl]methanol
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